2,5-Dichloro-3-nitropyridin-4-amine
CAS No.: 405230-91-3
Cat. No.: VC3865785
Molecular Formula: C5H3Cl2N3O2
Molecular Weight: 208 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 405230-91-3 |
---|---|
Molecular Formula | C5H3Cl2N3O2 |
Molecular Weight | 208 g/mol |
IUPAC Name | 2,5-dichloro-3-nitropyridin-4-amine |
Standard InChI | InChI=1S/C5H3Cl2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) |
Standard InChI Key | KKSPBEHNIRVMDY-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl |
Canonical SMILES | C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Geometry and Electronic Configuration
The pyridine ring in 2,5-dichloro-3-nitropyridin-4-amine adopts a planar configuration typical of aromatic heterocycles. The chlorine atoms at positions 2 and 5 exert strong electron-withdrawing effects via inductive withdrawal, while the nitro group at position 3 further depletes electron density through resonance. Conversely, the amino group at position 4 donates electrons through resonance, creating localized regions of electron density imbalance (Figure 1). This electronic asymmetry influences the compound's dipole moment (estimated at 4.2–4.7 D) and solubility profile .
Table 1: Calculated Physicochemical Properties
Property | Value (Predicted) | Methodology |
---|---|---|
Molecular Weight | 218.02 g/mol | Empirical formula C5H4Cl2N3O2 |
LogP (Octanol-Water) | 1.8 ± 0.3 | XLogP3-AA |
Water Solubility | 0.12 mg/mL (25°C) | ALOGPS |
pKa (Amino Group) | 3.1–3.5 | ChemAxon Calculator |
Dipole Moment | 4.5 D | DFT (B3LYP/6-311+G(d,p)) |
Spectroscopic Signatures
While experimental NMR data for 2,5-dichloro-3-nitropyridin-4-amine remains unpublished, comparisons with structurally similar compounds suggest distinct spectral patterns:
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¹H NMR: The amino proton resonance typically appears as a broad singlet at δ 6.8–7.2 ppm due to conjugation with the aromatic ring . Adjacent chlorine and nitro groups deshield neighboring protons, with H-6 predicted at δ 8.4–8.6 ppm as a doublet (J = 5.6 Hz) .
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¹³C NMR: The nitro-substituted C-3 resonates at δ 148–150 ppm, while the amino-bearing C-4 appears at δ 135–137 ppm. Chlorinated carbons (C-2/C-5) show characteristic shifts at δ 126–128 ppm .
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IR Spectroscopy: Strong absorption bands at 1,540 cm⁻¹ (asymmetric NO₂ stretch) and 3,370 cm⁻¹ (N-H stretch) confirm functional group presence .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
Alternative approaches exploit the reactivity of halogenated nitro precursors. For example, 2,5-dichloro-3-nitropyridine can undergo amination at position 4 using ammonium hydroxide under high-pressure conditions (150°C, 48 hours) :
Table 2: Optimization of Amination Conditions
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
CuI | DMF | 150 | 48 | 68 |
None | NH4OH (28%) | 150 | 72 | 42 |
Pd(OAc)₂ | DMSO | 120 | 24 | 55 |
Stability and Degradation Pathways
Thermal Decomposition
Thermogravimetric analysis (TGA) of similar compounds shows:
Photolytic Degradation
UV irradiation (λ = 254 nm) in aqueous solution leads to:
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